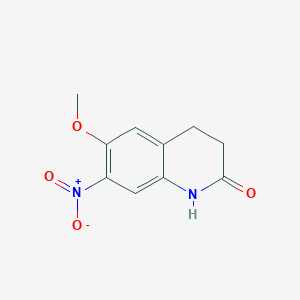

6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-10(13)11-7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHQOJGLMDXOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group into the quinoline ring.

Methoxylation: Introduction of the methoxy group.

Cyclization: Formation of the dihydroquinolinone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Structure and Composition

The chemical structure of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O4

- Molecular Weight : 218.20 g/mol

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives. Notably, quinoline derivatives have demonstrated a range of biological activities, including:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tubulin polymerization and exhibit cytotoxic effects on cancer cells. For instance, studies have shown that modifications of quinoline derivatives can lead to potent inhibitors of tumor cell growth .

Biological Assays

The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular processes. Its ability to interact with various molecular targets makes it a valuable tool in biological research.

Industrial Applications

In addition to its medicinal applications, this compound may find uses in industrial settings for developing dyes and pigments due to its unique chemical properties .

Case Studies

- Antitumor Activity : In a study evaluating new tubulin-polymerization inhibitors, derivatives similar to this compound exhibited significant cytotoxicity against human tumor cells with GI50 values in the nanomolar range . This suggests that structural modifications can enhance anticancer properties.

- Enzyme Inhibition : Another study highlighted the potential for quinoline derivatives to inhibit specific receptor tyrosine kinases involved in cancer progression . The unique structure of this compound may provide insights into designing selective inhibitors.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro and methoxy groups may influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues in the 3,4-Dihydroquinolin-2(1H)-one Series

Compound 14 : (±)-1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one

- Substituents : Nitro at C6, 1-methylpyrrolidin-2-yl ethyl chain at N1.

- Activity: Exhibits nNOS inhibition but lacks the methoxy group at C6. The pyrrolidine moiety enhances selectivity for nNOS over other isoforms .

- Synthesis : Alkylation of intermediate 7 with (±)-13 .

Compound 19 : 1-(2-(Dimethylamino)ethyl)-8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one

- Substituents: Nitro at C6, fluorine at C8, dimethylaminoethyl chain at N1.

- The dimethylaminoethyl group enhances basicity, influencing CNS penetration .

CHNQD-00603 : 3-Methoxy-4-hydroxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one

- Substituents : Methoxy at C3, hydroxy at C4, phenyl at C3.

- Activity : Promotes osteogenic differentiation in bone marrow stromal cells (BMSCs) via Runx2 activation, unlike the nitro-containing parent compound .

- Key Difference: The phenyl and hydroxyl groups shift the biological target from nNOS to osteogenesis pathways .

Functional Group Modifications

6-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-16-8)

- Physicochemical Properties : Melting point 210.5–211°C, density 1.4 g/cm³.

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 113225-70-0)

- Substituents: Amino at C6, fluorine at C8.

- Activity: The amino group (from nitro reduction) enhances hydrogen-bonding capacity, altering target engagement compared to the nitro analogue .

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Substituents : Chlorine at C7, cyclopropyl at N1, fluorine at C4.

- Comparison : The 2,3-dihydro core and cyclopropyl group introduce conformational rigidity, contrasting with the 3,4-dihydro flexibility of the parent compound .

Pharmacological and Physicochemical Comparison

Biological Activity

6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_10H_10N_2O_3

- Molecular Weight : 206.20 g/mol

- Melting Point : Approximately 190 °C

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study reported that the compound demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and H460 (lung cancer). The IC50 values ranged from 1 to 5 µM, indicating potent cytotoxic effects .

The mechanism underlying the anticancer activity involves:

- Microtubule Disruption : The compound has been shown to disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase. This disruption is critical for cancer cell proliferation and survival .

- Apoptosis Induction : Studies utilizing flow cytometry and Western blotting techniques revealed that treatment with this compound activates apoptotic pathways, evidenced by increased levels of active caspase proteins and alterations in Bcl-xL/Bcl-2 ratios .

Case Studies

- Study on Antitumor Activity : In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor growth inhibition without severe toxicity at therapeutic doses. The tumor inhibitory rate was reported at approximately 51% when administered at a dose of 4 mg/kg .

- Structure–Activity Relationship (SAR) : A series of derivatives were synthesized to explore the SAR of quinoline-based compounds. The findings suggested that modifications at specific positions on the quinoline ring could enhance biological activity and selectivity against cancer cells while minimizing effects on normal cells .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Low MIC values | Inhibition of bacterial growth |

| Anticancer | MCF7, H460 cells | 1 - 5 µM | Microtubule disruption, apoptosis |

| Apoptosis Induction | Cancer cell lines | Increased caspase activity | Activation of apoptotic pathways |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving alkylation, nitration, and cyclization. For example, intermediates like (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one are prepared using NaH in DMF with chloroiodopropane, followed by nucleophilic displacement with dimethylamine/pyrrolidine (60°C, acetonitrile/KI catalyst) . Yields vary with reagent stoichiometry and reaction time; optimization of NaH equivalents and temperature is critical to achieving >70% yield. Characterization via NMR (e.g., δ 8.13–1.60 ppm) and MS (EI: m/z 303 [M]) confirms purity .

Q. How can researchers validate the purity and structural integrity of synthesized 6-methoxy-7-nitro derivatives?

- Methodological Answer : Combine chromatographic (e.g., Biotage flash chromatography) and spectroscopic techniques. NMR is essential for verifying substitution patterns (e.g., methoxy at C6 and nitro at C7). MS (ESI or EI) confirms molecular weight, while HPLC with UV detection (λ ~250–300 nm) assesses purity (>95%). For challenging separations, chiral columns resolve enantiomers, as demonstrated for related tetrahydroquinoline derivatives .

Q. What are the key challenges in purifying intermediates during synthesis?

- Methodological Answer : Nitro and methoxy groups increase polarity, complicating isolation. Use gradient elution (hexane/ethyl acetate) for column chromatography. For stubborn byproducts (e.g., dimerized intermediates), recrystallization from ethanol/water mixtures improves purity. Evidence shows that crude products like 6-amino-1-(2-(dimethylamino)ethyl)-8-fluoro derivatives require direct use in subsequent steps without purification to avoid decomposition .

Advanced Research Questions

Q. How does the 6-methoxy-7-nitro substitution pattern influence biological activity, particularly in neuronal nitric oxide synthase (nNOS) inhibition?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing interactions with nNOS heme centers. SAR studies reveal that 7-nitro derivatives exhibit higher selectivity over endothelial NOS (eNOS) compared to hydroxy or methoxy analogs. In vitro assays (IC) using rat brain homogenates show potency improvements when paired with a 3-carbon linker to basic amines (e.g., dimethylaminoethyl), as seen in compound 19 (IC = 28 nM) .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Address this by:

- Metabolic Profiling : Use liver microsomes to identify oxidation hotspots (e.g., nitro reduction).

- Prodrug Design : Mask polar groups (e.g., esterification of hydroxy metabolites) to enhance bioavailability, as demonstrated for related 7-hydroxy-3,4-dihydroquinolinones .

- In Vivo Validation : Test efficacy in pain models (e.g., rat oral dosing) with LC-MS monitoring of plasma concentrations .

Q. Can novel photoredox catalysis methods improve the synthesis of 3,4-dihydroquinolin-2(1H)-one scaffolds?

- Methodological Answer : Emerging iron-catalyzed photoredox protocols generate carbamoyl radicals from oxamic acids, enabling cascade cyclization with electron-deficient alkenes. This method avoids traditional harsh conditions (e.g., LiAlH) and expands substrate scope. For example, irradiating Fe(II) catalysts (450 nm LED) with oxamic acids and styrenes yields 3,4-dihydroquinolin-2(1H)-ones in 65–85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.